Boc-N-Me-D-Allo-Ile-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Peptidomimetics:

Peptidomimetics are molecules that mimic the structure and function of natural peptides. Boc-N-Me-D-Allo-Ile-OH, with its specific D-allo configuration and N-methylation, can be a valuable building block for synthesizing peptidomimetics with unique properties. The D-configuration makes the molecule resistant to degradation by enzymes that typically break down natural peptides, while the N-methylation can alter the molecule's interaction with biological targets [].

Studies of Protein-Ligand Interactions:

Boc-N-Me-D-Allo-Ile-OH can be used as a probe molecule to study how proteins interact with specific ligands (molecules that bind to the protein). By incorporating this molecule into a peptide sequence, researchers can investigate the role of the isoleucine side chain in protein-ligand binding. The D-configuration and N-methylation can help differentiate between interactions with the natural L-isoleucine and the modified D-allo form [].

Development of Novel Therapeutics:

Peptidomimetics derived from Boc-N-Me-D-Allo-Ile-OH have the potential to be developed into novel therapeutic agents. These molecules could target specific proteins involved in diseases, offering new possibilities for treatment. The stability and potentially altered binding properties of the modified isoleucine residue could be advantageous in drug development [].

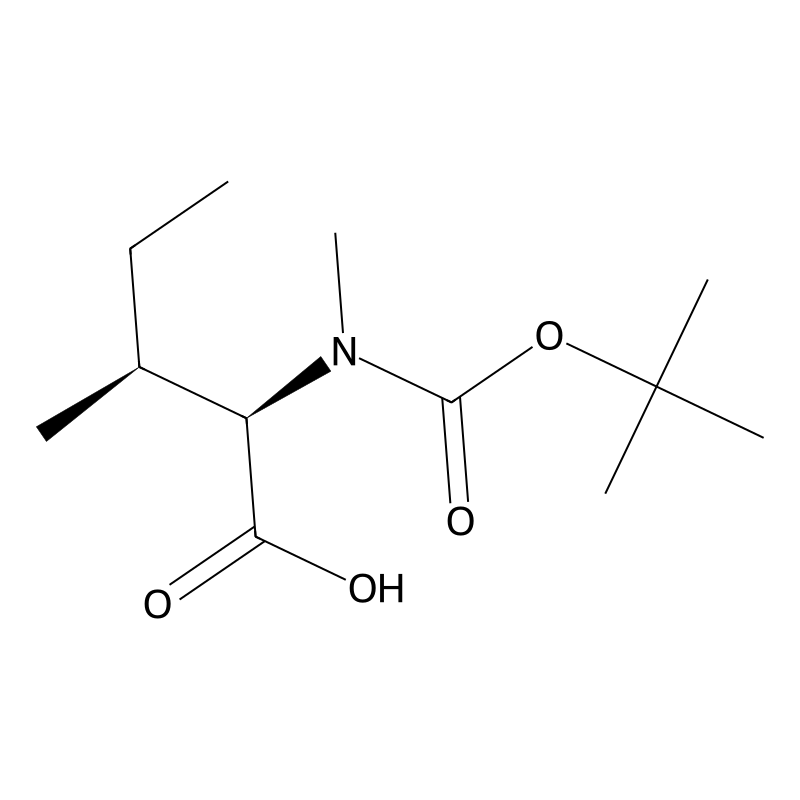

Boc-N-Methyl-D-Allo-Isoleucine-OH, commonly referred to as Boc-N-Me-D-Allo-Ile-OH, is a protected amino acid that plays a significant role in peptide synthesis. Its chemical formula is C₁₂H₂₃NO₄, and it features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, which is essential for selective reactions during the synthesis of peptides and other complex molecules . The presence of the N-methyl group enhances its steric properties, making it useful in various applications within medicinal chemistry and biochemistry.

- Boc-N-Me-D-Allo-Ile-OH itself is not likely to have a specific mechanism of action as it is a building block for peptides.

- The mechanism of action of any resulting peptide would depend on its specific amino acid sequence and conformation.

- No specific safety information for Boc-N-Me-D-Allo-Ile-OH is readily available in public sources.

- However, as with most chemicals, it is advisable to handle it with care following general laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves and eye protection when handling the compound.

- Peptide Bond Formation: The Boc group can be removed under acidic conditions, allowing for the activation of the amine for peptide bond formation with other amino acids.

- Acylation Reactions: The hydroxyl group can undergo acylation to form esters, which are useful in further chemical transformations .

- Coupling Reactions: It is often used in solid-phase peptide synthesis, where it can be coupled with other amino acids using coupling reagents like HATU or DCC .

While specific biological activities of Boc-N-Me-D-Allo-Ile-OH itself are not extensively documented, compounds with similar structures often exhibit significant biological properties. For example, peptides incorporating D-alloisoleucine have been studied for their potential antibacterial activities. They may interact with lipid II or lipid III in bacterial cell walls, contributing to their efficacy against certain pathogens .

The synthesis of Boc-N-Me-D-Allo-Ile-OH typically involves:

- Protection of Amino Groups: The nitrogen atom is protected using the Boc group.

- Methylation: The N-methyl group is introduced via methylation reactions.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity for subsequent applications .

Boc-N-Me-D-Allo-Ile-OH is primarily used in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific properties.

- Drug Development: Compounds derived from this amino acid may be explored for their therapeutic potential, particularly in antibiotic development .

- Research: It is utilized in various biochemical studies to understand peptide interactions and modifications.

Interaction studies involving Boc-N-Me-D-Allo-Ile-OH focus on its role within peptide frameworks. Research indicates that modifications at the N-terminal region can significantly influence the binding affinity and biological activity of peptides. For instance, studies on related compounds suggest that variations in stereochemistry at this position can affect interactions with target biomolecules, highlighting the importance of structural nuances in drug design .

Boc-N-Me-D-Allo-Ile-OH shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-D-Allo-Isoleucine-OH | Similar backbone but without N-methyl group | May exhibit different biological activities |

| Boc-N-Methyl-L-Leucine-OH | Contains L-isomer instead of D-alloisoleucine | Potentially different pharmacological profiles |

| Fmoc-D-Allo-Isoleucine | Uses Fmoc instead of Boc protecting group | Different reactivity and compatibility in synthesis |

| Boc-D-Methylphenylalanine-OH | Contains a phenylalanine side chain | Unique interactions due to aromatic character |

The uniqueness of Boc-N-Me-D-Allo-Ile-OH lies in its specific combination of a D-alloisoleucine backbone with an N-methyl modification, which can enhance steric hindrance and influence peptide conformation and activity.

The systematic nomenclature of Boc-N-Me-D-Allo-Ile-OH reflects its complex molecular architecture and stereochemical configuration. According to International Union of Pure and Applied Chemistry guidelines, this compound is formally designated as (2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid. The molecular formula C₁₂H₂₃NO₄ corresponds to a molecular weight of 245.32 grams per mole, as determined through computational analysis and experimental validation.

The structural identity encompasses several distinct chemical moieties that contribute to its synthetic utility. The tert-butoxycarbonyl protecting group, commonly known as the Boc group, serves as an acid-labile protective functionality that shields the amino nitrogen during synthetic transformations. This protecting group is derived from di-tert-butyl dicarbonate and forms a carbamate linkage with the amino acid nitrogen, rendering it unreactive to most bases and nucleophiles while maintaining compatibility with various reaction conditions.

The stereochemical designation D-allo reflects the specific configuration at the α-carbon and β-carbon centers of the isoleucine backbone. Unlike the naturally occurring L-isoleucine, the D-alloisoleucine configuration exhibits (2R,3S) absolute stereochemistry, which significantly influences its biological activity and synthetic applications. The N-methylation introduces an additional methyl substituent on the amino nitrogen, creating a tertiary amine that is protected by the Boc group.

Spectroscopic characterization reveals distinctive features that confirm the molecular structure. The InChI key HTBIAUMDQYXOFG-DTWKUNHWSA-N provides a unique identifier for computational databases, while the simplified molecular-input line-entry system representation CCC@HC@HN(C)C(=O)OC(C)(C)C accurately describes the connectivity and stereochemistry.

Historical Development in Organic Synthesis

The development of Boc-N-Me-D-Allo-Ile-OH represents the convergence of several key innovations in amino acid chemistry and protective group methodology. The historical foundation for this compound can be traced to the pioneering work of Emil Fischer and colleagues in 1915, who first established procedures for the N-methylation of α-amino acids using N-tosyl amino acids and α-bromo acids as intermediates. Fischer's methodology provided the fundamental approach for creating N-methyl derivatives through nucleophilic displacement reactions, establishing the groundwork for modern amino acid modification strategies.

The introduction of the tert-butoxycarbonyl protecting group by Carpino in 1957 revolutionized amino acid protection strategies in organic synthesis. Four years later, Carpino suggested the tert-butoxythiocarbonyl group as a more acid-labile variant, demonstrating the ongoing evolution of protective group chemistry. The Boc group became particularly valuable due to its stability under basic conditions and its facile removal under acidic conditions, making it an ideal choice for multi-step synthetic sequences.

The specific synthesis of D-alloisoleucine derivatives emerged from efforts to access non-natural amino acid configurations for specialized applications. Research by multiple groups demonstrated various synthetic routes to D-alloisoleucine, including stereospecific inversion of L-isoleucine configuration and enzymatic resolution of epimeric mixtures. These methodologies provided access to the D-allo configuration that forms the backbone of the target compound.

The combination of N-methylation with Boc protection represents a more recent development in amino acid chemistry. Studies on N-methylated amino acids have revealed their importance in improving pharmacokinetic properties of peptide drugs through conformational changes, enhanced proteolytic stability, and increased lipophilicity. Research has shown that N-methylation of amino acids occurs naturally in bacteria and eukaryotes, with N-methylated amino acids found in various biologically active compounds including depsipeptides used as drugs.

Recent synthetic approaches to N-methylated amino acids have employed various strategies including reductive amination, alkylation methods, and enzymatic processes. A particularly significant development was the demonstration of a one-step fermentative process for producing N-methylated amino acids from sugars, achieving N-methyl-L-alanine titers of 31.7 grams per liter with yields of 0.71 grams per gram glucose. This represents a green chemistry approach that could potentially be extended to other N-methylated amino acid derivatives.

The integration of these historical developments culminated in the availability of Boc-N-Me-D-Allo-Ile-OH as a specialized building block. Contemporary synthetic methods for preparing this compound typically involve multi-step reactions, including the use of sodium hydrogencarbonate and tetrahydrofuran in initial steps, followed by sodium hydride in tetrahydrofuran under inert conditions. These procedures reflect the accumulated knowledge of protective group chemistry and amino acid modification developed over more than a century of research.

Role in Modern Peptide Chemistry

Boc-N-Me-D-Allo-Ile-OH occupies a central position in contemporary peptide chemistry as a specialized building block for constructing peptidomimetics and modified peptide sequences. The compound's unique structural features make it particularly valuable for developing molecules that mimic the structure and function of natural peptides while possessing enhanced stability and altered biological properties.

In peptide synthesis applications, the D-allo configuration provides resistance to enzymatic degradation by proteases that typically cleave peptide bonds involving L-amino acids. This resistance stems from the altered stereochemistry that prevents proper substrate recognition by most proteolytic enzymes. The N-methylation further enhances this stability by creating steric hindrance around the amide bond, making it less accessible to enzymatic attack while simultaneously altering the peptide's conformational flexibility.

Research has demonstrated that N-methylated amino acids significantly influence peptide conformation and biological activity. Studies on N-methylated tetracyclopeptides have shown that the introduction of N-methyl groups can alter the three-dimensional structure of cyclic peptides, potentially affecting their binding affinity and selectivity for biological targets. The synthesis of such compounds requires careful attention to coupling conditions, as N-methylated amino acids can exhibit different reactivity patterns compared to their non-methylated counterparts.

The coupling chemistry involving Boc-N-Me-D-Allo-Ile-OH requires specialized conditions to prevent racemization and ensure high yields. Research has shown that N-methylated amino acids are particularly susceptible to racemization during peptide bond formation, especially under basic conditions or when using certain coupling reagents. The use of N-hydroxysuccinimide ester coupling methods has been identified as an effective approach for maintaining stereochemical integrity during peptide synthesis involving N-methylated residues.

Contemporary applications extend to the development of novel therapeutic agents, where the modified amino acid serves as a key component in drug design strategies. The ability to incorporate Boc-N-Me-D-Allo-Ile-OH into peptide sequences allows medicinal chemists to fine-tune the pharmacological properties of peptide-based drugs. The enhanced metabolic stability and altered physicochemical properties can lead to improved bioavailability and therapeutic efficacy.

Solid-phase peptide synthesis protocols have been adapted to accommodate the unique requirements of N-methylated amino acid incorporation. The Boc protecting group is particularly well-suited for these applications due to its compatibility with Fmoc-based synthetic strategies, allowing for orthogonal protection schemes that enable complex peptide assembly. The removal of the Boc group can be accomplished using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, providing flexibility in deprotection strategies.

Recent advances in peptide chemistry have highlighted the importance of modified amino acids like Boc-N-Me-D-Allo-Ile-OH in creating peptide libraries for drug discovery. High-throughput synthesis methods have been developed to incorporate such building blocks efficiently, enabling the rapid generation of diverse peptide collections for biological screening. The compound's commercial availability from multiple suppliers has facilitated its adoption in research laboratories worldwide, supporting continued innovation in peptide-based drug development.